

TSPAN14 Expression: A Comparative Analysis Between Patient Samples and Cell Lines

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tetraspanin 14 (TSPAN14) expression in patient-derived samples and various cell lines. TSPAN14, a member of the transmembrane 4 superfamily, is implicated in various cellular processes and its dysregulation has been observed in several pathologies, including cancer. Understanding its expression patterns is crucial for elucidating its function and evaluating its potential as a therapeutic target or biomarker.

Quantitative Data Summary

The following tables summarize the expression of TSPAN14 at both the mRNA and protein levels in patient samples and cell lines, primarily focusing on non-small cell lung cancer (NSCLC) where detailed comparative data is available.

TSPAN14 Expression in NSCLC Patient Samples



Sample Type	TSPAN14 mRNA Expression Level	Key Findings
Tumor Tissue	Lower than in non-tumor tissue	Decreased expression correlates with a lower survival rate and is more frequent in aggressive, invasive tumor types.[1][2][3][4]
Non-tumor Tissue	Higher than in tumor tissue	Serves as a baseline for determining the downregulation in cancerous tissue.[1][3][4]

TSPAN14 Expression in Cell Lines



Cell Line	Cell Type	TSPAN14 mRNA Expression (Fold Decrease vs. HaCaT)	TSPAN14 Protein Expression (Fold Decrease vs. HaCaT)	Associated Phenotype
НаСаТ	Normal Human Keratinocytes	N/A	N/A	Poor gelatin degradation ability.[1][3]
NCI-H460	NSCLC	1.3-fold	Not significantly different	No significant metastatic potential, poor gelatin degradation ability.[1][3]
A549	NSCLC	2.1-fold	1.4-fold	Significantly higher ability to degrade gelatin compared to HaCaT.[1][3]
NCI-H661	NSCLC	5.0-fold	3.0-fold	Highly invasive, highest gelatin degradation ability among the tested NSCLC lines.[1][2][3]

Overview of TSPAN14 Expression in Various Cancers (from The Human Protein Atlas)

The Human Protein Atlas provides a broad overview of TSPAN14 expression across numerous cancer types. It's important to note that RNA and protein expression data are not always concordant.



Cancer Type	mRNA Expression (TCGA)	Protein Expression (Immunohistochemistry)
Lung Cancer	Detected in all samples	Weak to moderate cytoplasmic immunoreactivity in a few cases.[5]
Prostate Cancer	Detected in all samples	Weak to moderate cytoplasmic immunoreactivity in a few cases.[5]
Ovarian Cancer	Detected in all samples	Weak to moderate cytoplasmic immunoreactivity in a few cases.[5]
Endometrial Cancer	Detected in all samples	Weak to moderate cytoplasmic immunoreactivity in a few cases.[5]
Pancreatic Cancer	Detected in all samples	Weak to moderate cytoplasmic immunoreactivity in a few cases.[5]
Malignant Glioma	Detected in all samples	Weak to moderate cytoplasmic immunoreactivity in a few cases.[5]
Other Cancers	Generally low cancer specificity	Malignant cells were often negative.[5]

Signaling Pathway and Experimental Workflow

Visualizing the molecular interactions and experimental procedures is essential for a clear understanding of TSPAN14's role and its investigation.

TSPAN14 Signaling Pathway

TSPAN14 is a key regulator of the metalloprotease ADAM10, which plays a crucial role in the Notch signaling pathway. TSPAN14 interacts with ADAM10, promoting its maturation and



trafficking to the cell surface. This enables ADAM10 to cleave the Notch receptor, initiating a signaling cascade that influences cell fate decisions.[1][6][7][8][9]



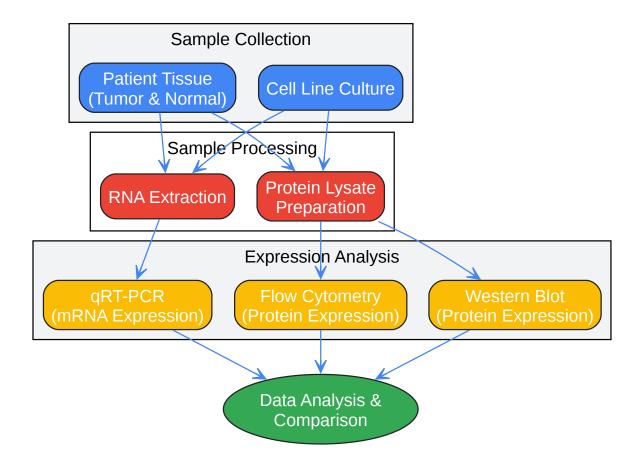
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Caption: TSPAN14-ADAM10-Notch Signaling Pathway.

Experimental Workflow for TSPAN14 Expression Analysis

The following diagram outlines a typical workflow for comparing TSPAN14 expression in patient tissues and cell lines.





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Caption: Experimental Workflow for TSPAN14 Expression Analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Quantitative Real-Time PCR (qRT-PCR) for TSPAN14 mRNA Expression

This protocol is based on the methodology used for analyzing TSPAN14 expression in NSCLC samples.[1][10]

 RNA Extraction: Total RNA is isolated from patient tissue samples or cultured cell lines using a suitable RNA extraction kit according to the manufacturer's instructions.



- cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA
 using a reverse transcription kit. This typically involves a mix of reverse transcriptase,
 dNTPs, and random primers or oligo(dT) primers.
- Real-Time PCR: The cDNA is then used as a template for real-time PCR amplification with primers specific for TSPAN14 and a reference gene (e.g., HPRT). The reaction is performed in a real-time PCR system using a SYBR Green-based detection method.
- Data Analysis: The relative expression of TSPAN14 mRNA is calculated using the comparative Ct (ΔΔCt) method. The Ct values of TSPAN14 are normalized to the Ct values of the reference gene.

Flow Cytometry for TSPAN14 Protein Expression

This protocol outlines the steps for analyzing TSPAN14 protein expression in cell lines.[1][3]

- Cell Preparation: Cells are harvested, washed with PBS, and counted.
- Fixation: Cells are fixed with 4% paraformaldehyde (PFA) for 10 minutes at room temperature.
- Permeabilization: Following fixation, cells are permeabilized with ice-cold 90% methanol for 30 minutes at 4°C to allow antibody access to intracellular epitopes.
- Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 0.5% BSA in PBS) for 1 hour.
- Primary Antibody Staining: Cells are incubated with a primary antibody specific for TSPAN14 overnight at 4°C.
- Secondary Antibody Staining: After washing, cells are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody for 1 hour at room temperature in the dark.
- Data Acquisition: The fluorescence intensity of the stained cells is measured using a flow cytometer.



 Data Analysis: The mean fluorescence intensity (MFI) is determined and used to quantify the relative expression of TSPAN14 protein.

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